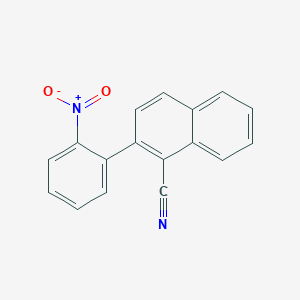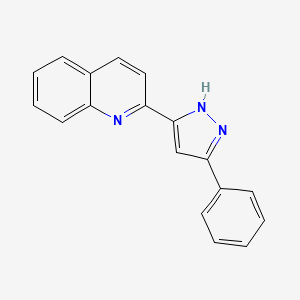
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazoleThe unique arrangement of nitrogen atoms within the pyrazole ring and the aromaticity of the quinoline moiety contribute to its distinctive chemical properties and biological activities .
Preparation Methods
The synthesis of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline typically involves the condensation of 2-hydrazinoquinoline with 3-phenyl-1H-pyrazole-5-carbaldehyde. This reaction is usually carried out in an ethanol medium with sodium hydroxide as a catalyst, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline can be compared with other similar compounds, such as:
2-(1,3-Diphenyl-1H-pyrazol-5-yl)quinoline: This compound has a similar structure but with different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This derivative contains additional functional groups that may enhance its biological activity and solubility.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13N3 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-13(7-3-1)17-12-18(21-20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-12H,(H,20,21) |
InChI Key |
MVGLJEIJHQPOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


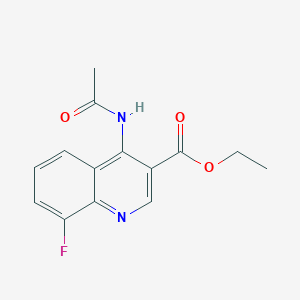
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
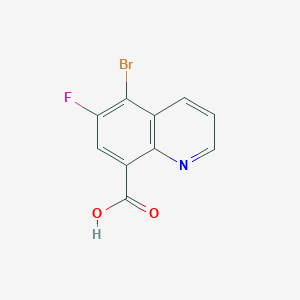




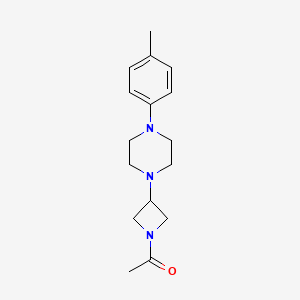


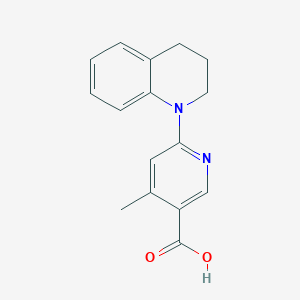
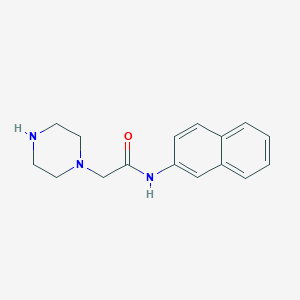
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
